tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a pyrrolidinone ring, and a methoxyethyl side chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl side chain, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: N-substituted carbamates.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in complex organic synthesis .
Biology: In biological research, tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate is used to study enzyme mechanisms and protein-ligand interactions. It can act as a substrate or inhibitor in enzymatic assays .
Medicine: Its structural features allow for the exploration of various biological targets .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, or signal transduction modulation .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the pyrrolidinone and methoxyethyl groups.
tert-Butyl N-methylcarbamate: Similar structure but with a methyl group instead of the pyrrolidinone ring.
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate: Similar structure but with a methyl group instead of the methoxyethyl side chain.
Uniqueness: The presence of the pyrrolidinone ring and the methoxyethyl side chain in tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate provides unique reactivity and biological activity compared to its simpler counterparts. These structural features allow for more diverse chemical transformations and potential biological applications.
Properties
CAS No. |
1013920-88-1 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)13-9-5-6-14(10(9)15)7-8-17-4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |
InChI Key |
DWALRMRFVJZGDP-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CCOC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)CCOC |
Origin of Product |
United States |
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